molecular formula C32H49NNa2O10 B13411524 disodium;(2S,3S,5R,6R)-6-[[(3R,5R,8R,9S,10S,13R,14S,17R)-17-[(2R)-5-(carboxylatomethylamino)-5-oxopentan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylate

disodium;(2S,3S,5R,6R)-6-[[(3R,5R,8R,9S,10S,13R,14S,17R)-17-[(2R)-5-(carboxylatomethylamino)-5-oxopentan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylate

Cat. No.: B13411524
M. Wt: 653.7 g/mol
InChI Key: BIDMYMMPGUICKL-YRRBNPNSSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a disodium salt featuring a steroid-like cyclopenta[a]phenanthrene core conjugated to a glucuronic acid derivative. Key structural elements include:

  • Steroid backbone: A tetracyclic structure with methyl groups at positions 10 and 13, characteristic of steroidal compounds.
  • Sugar moiety: A 3,4,5-trihydroxyoxane (glucuronic acid) linked via an ether bond at position 3 of the steroid core. The disodium salt enhances solubility and bioavailability.

Properties

Molecular Formula

C32H49NNa2O10

Molecular Weight

653.7 g/mol

IUPAC Name

disodium;(2S,3S,5R,6R)-6-[[(3R,5R,8R,9S,10S,13R,14S,17R)-17-[(2R)-5-(carboxylatomethylamino)-5-oxopentan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylate

InChI

InChI=1S/C32H51NO10.2Na/c1-16(4-9-23(34)33-15-24(35)36)20-7-8-21-19-6-5-17-14-18(10-12-31(17,2)22(19)11-13-32(20,21)3)42-30-27(39)25(37)26(38)28(43-30)29(40)41;;/h16-22,25-28,30,37-39H,4-15H2,1-3H3,(H,33,34)(H,35,36)(H,40,41);;/q;2*+1/p-2/t16-,17-,18-,19+,20-,21+,22+,25?,26+,27-,28+,30-,31+,32-;;/m1../s1

InChI Key

BIDMYMMPGUICKL-YRRBNPNSSA-L

Isomeric SMILES

C[C@H](CCC(=O)NCC(=O)[O-])[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)O[C@H]5[C@@H](C([C@@H]([C@H](O5)C(=O)[O-])O)O)O)C)C.[Na+].[Na+]

Canonical SMILES

CC(CCC(=O)NCC(=O)[O-])C1CCC2C1(CCC3C2CCC4C3(CCC(C4)OC5C(C(C(C(O5)C(=O)[O-])O)O)O)C)C.[Na+].[Na+]

Origin of Product

United States

Preparation Methods

The synthesis of this compound involves multiple steps, including the formation of the core structure and the introduction of various functional groups. The synthetic routes typically involve:

    Formation of the core structure: This step involves the construction of the cyclopenta[a]phenanthrene ring system through a series of cyclization reactions.

    Introduction of functional groups: Various functional groups, such as hydroxyl, carboxylate, and amino groups, are introduced through selective reactions.

    Industrial production methods: Industrial production may involve the use of advanced techniques such as flow chemistry and automated synthesis to ensure high yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The carbonyl groups can be reduced to form alcohols.

    Substitution: The amino and carboxylate groups can undergo substitution reactions to form derivatives.

    Common reagents and conditions: Common reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon.

    Major products: The major products formed from these reactions include various derivatives with modified functional groups.

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of complex molecules and as a catalyst in various reactions.

    Biology: It is studied for its potential biological activities, such as enzyme inhibition and receptor binding.

    Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: It is used in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Structural Similarity Analysis

Methodology :

  • Tanimoto Coefficient : A fingerprint-based metric (2D similarity) was applied, as used in studies comparing phytocompounds to SAHA (suberoylanilide hydroxamic acid) .
  • SwissSimilarity : This tool combines 2D/3D structural alignment and physicochemical property matching (e.g., LogP, molecular weight) .
  • Ultrafast Shape Recognition (USR) : A 3D shape-based method for rapid database screening .

Key Comparisons :

Property Target Compound Similar Compound A () Similar Compound B ()
Molecular Weight ~800–850 g/mol (estimated) 462.5 g/mol ~950–1000 g/mol
LogP -1.5 to 0 (polar carboxylates) 1.2 (neutral steroid glucuronide) 3.8 (lipophilic ester derivatives)
H-Bond Donors/Acceptors 8 donors / 12 acceptors 6 donors / 9 acceptors 4 donors / 10 acceptors
Key Functional Groups Carboxylate, hydroxyl, oxane Glucuronic acid, hydroxyl Ester, alkyl chains

Structural Analogues :

  • Compound A (): A glucosiduronic acid derivative with a similar cyclopenta[a]phenanthrene core but lacks the carboxylatomethylamino side chain. Its lower LogP suggests reduced membrane permeability compared to the target compound .
  • Compound B (): Features a bulky esterified side chain and lipophilic substituents, contrasting with the ionic carboxylate groups of the target compound. This difference impacts solubility and target selectivity .
Activity Landscape and SAR
  • For example, chlorambucil and trenimon share alkylating functions but differ 4000-fold in potency due to solubility and cell penetration . Similarly, minor modifications to the carboxylate or oxane moieties in the target compound could drastically alter bioactivity.
  • Metabolic Stability: The glucuronic acid moiety may confer resistance to hepatic metabolism compared to non-glycosylated steroids, as seen in other glucuronides .

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